molecular formula C15H23NO3S B11023918 2,6-Dimethyl-4-[(2,4,6-trimethylphenyl)sulfonyl]morpholine

2,6-Dimethyl-4-[(2,4,6-trimethylphenyl)sulfonyl]morpholine

Cat. No.: B11023918
M. Wt: 297.4 g/mol
InChI Key: HAUGIMBWAOJNRE-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholino mesityl sulfone is a chemical compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylmorpholino mesityl sulfone typically involves the reaction of 2,6-dimethylmorpholine with mesityl sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2,6-dimethylmorpholino mesityl sulfone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is achieved through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylmorpholino mesityl sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfones depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylmorpholino mesityl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-dimethylmorpholino mesityl sulfone involves its interaction with various molecular targets. The sulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of drugs and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the sulfonyl group.

    Mesityl Sulfone: Another sulfone compound with a different substituent pattern.

Uniqueness

2,6-Dimethylmorpholino mesityl sulfone is unique due to the presence of both the morpholine ring and the mesityl sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other sulfones or morpholine derivatives may not be as effective.

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

2,6-dimethyl-4-(2,4,6-trimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C15H23NO3S/c1-10-6-11(2)15(12(3)7-10)20(17,18)16-8-13(4)19-14(5)9-16/h6-7,13-14H,8-9H2,1-5H3

InChI Key

HAUGIMBWAOJNRE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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